Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methoxy-oxo-propyl ester substituent at the 5-position and a methyl ester at the 3-position. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structural features, such as ester groups and substitution patterns, influence its physicochemical properties and interactions with biological targets. Below, we compare it with structurally similar analogues to highlight key differences in structure, activity, and applications.
Properties
IUPAC Name |
methyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-13(15(17)19-4)11-7-10(5-6-12(11)21-8)20-9(2)14(16)18-3/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPPQCVWAUUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ester Group Modifications
Key Observations :
Halogenated and Aromatic Modifications
Key Observations :
- Halogenation : Bromine () and chlorine () introduce electronegative groups, altering electron distribution in the benzofuran ring. This may enhance binding to hydrophobic pockets in proteins.
- Sulfonamide and Pyridine Groups : The complex substituent in suggests designed specificity for enzymes or receptors, contrasting with the simpler ester-based target compound.
Physicochemical Properties
- Solubility : The target compound’s methyl ester and methoxy-oxo-propyl groups balance polarity and lipophilicity. Ethyl/isopropyl esters () reduce aqueous solubility, while pivaloyl derivatives () are highly lipophilic.
- Stability : Bulkier groups (e.g., pivaloyl in ) resist hydrolysis, whereas halogenated derivatives () may exhibit greater chemical stability under acidic conditions.
Antimicrobial Activity
- highlights that halogenation (e.g., chloro, bromo) in benzofuran derivatives enhances antimicrobial activity against Gram-positive bacteria and fungi . The target compound’s lack of halogens may result in lower potency but reduced toxicity.
- Aminoalkyl derivatives in show improved activity due to increased basicity, a feature absent in the target compound.
Biological Activity
Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the class of benzofuran derivatives. Its unique structural characteristics, including a methoxy group and a carboxylate ester, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is . The benzofuran core structure, characterized by a fused benzene and furan ring system, is known for its diverse biological activities. The presence of functional groups such as methoxy and carboxylate enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuran can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For example, a study on related benzofuran compounds demonstrated their efficacy against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Benzofuran derivatives have also been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Potential
The anticancer properties of this compound are being investigated due to the structural similarities with other known anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results indicated that these compounds exhibited potent activity against a range of microorganisms, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | Under Investigation |
| Benzofuran Derivative A | Structure | Moderate | High | High |
| Benzofuran Derivative B | Structure | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
